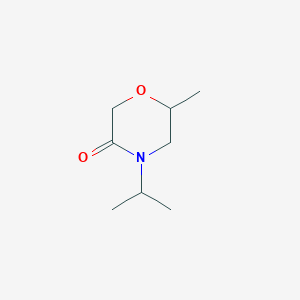
6-Methyl-4-propan-2-ylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-propan-2-ylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives. It is a white crystalline powder that is mainly used in scientific research. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 6-Methyl-4-propan-2-ylmorpholin-3-one is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the prevention or slowing down of disease progression.
Biochemische Und Physiologische Effekte
6-Methyl-4-propan-2-ylmorpholin-3-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Methyl-4-propan-2-ylmorpholin-3-one in lab experiments include its high purity, stability, and low toxicity. However, one of the limitations is the limited availability of this compound, which can make it challenging to conduct large-scale studies.
Zukünftige Richtungen
1. Further studies are needed to fully understand the mechanism of action of 6-Methyl-4-propan-2-ylmorpholin-3-one.
2. More research is needed to explore the potential use of this compound in developing new drugs for the treatment of various diseases.
3. Studies are needed to investigate the potential use of 6-Methyl-4-propan-2-ylmorpholin-3-one in agriculture as a herbicide and insecticide.
4. Further research is needed to explore the potential use of this compound in material science for developing new materials with unique properties.
5. More studies are needed to investigate the safety and toxicity of this compound in various settings.
Conclusion:
In conclusion, 6-Methyl-4-propan-2-ylmorpholin-3-one is a promising compound that has shown potential therapeutic applications in various fields of research. Its unique properties make it a valuable tool for scientists studying various diseases, developing new materials, and exploring new avenues for agriculture. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 6-Methyl-4-propan-2-ylmorpholin-3-one involves the reaction of morpholine with acetone and methyl ethyl ketone in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the resulting product is purified through various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-propan-2-ylmorpholin-3-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various fields of research, including:
1. Medicinal Chemistry: This compound has been studied for its potential use in developing novel drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
2. Agriculture: 6-Methyl-4-propan-2-ylmorpholin-3-one has been studied for its potential use as a herbicide and insecticide in agriculture.
3. Material Science: This compound has been studied for its potential use in developing new materials with unique properties such as high strength and durability.
Eigenschaften
CAS-Nummer |
121923-44-2 |
|---|---|
Produktname |
6-Methyl-4-propan-2-ylmorpholin-3-one |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
6-methyl-4-propan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-4-7(3)11-5-8(9)10/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
WWICKIPMDQBQGQ-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)CO1)C(C)C |
Kanonische SMILES |
CC1CN(C(=O)CO1)C(C)C |
Synonyme |
3-Morpholinone,6-methyl-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




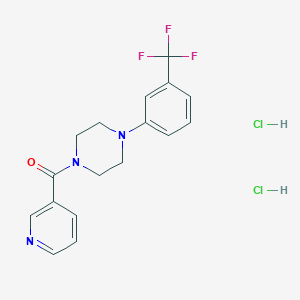
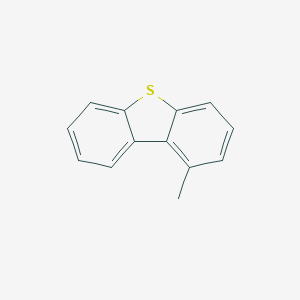
![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)
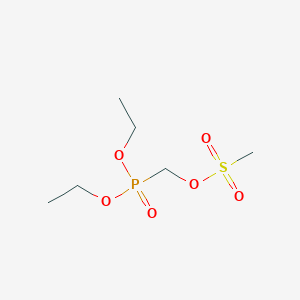
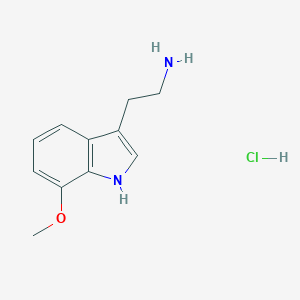
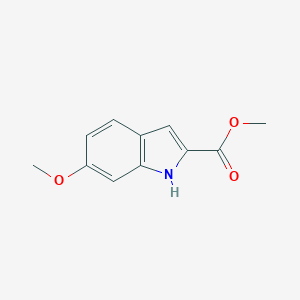
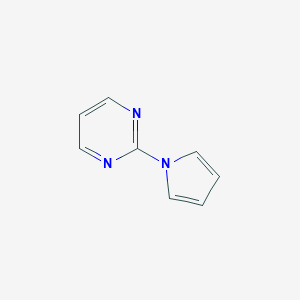
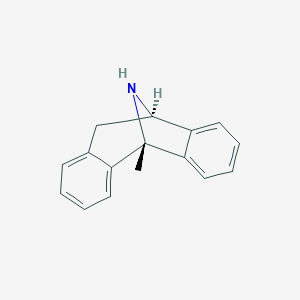
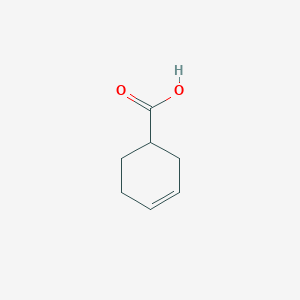
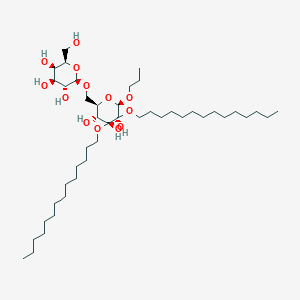
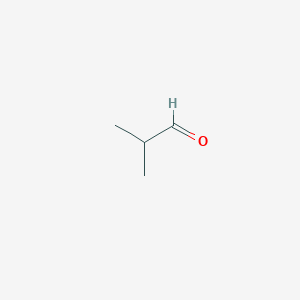
![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)